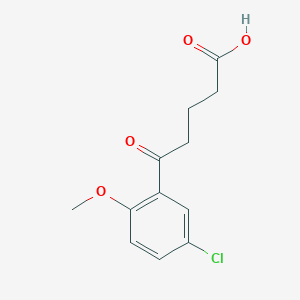

5-(5-Chloro-2-methoxyphenyl)-5-oxovaleric acid

Description

Properties

IUPAC Name |

5-(5-chloro-2-methoxyphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO4/c1-17-11-6-5-8(13)7-9(11)10(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWKMHFRUKBXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435391 | |

| Record name | 5-(5-CHLORO-2-METHOXYPHENYL)-5-OXOVALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162930-56-5 | |

| Record name | 5-(5-CHLORO-2-METHOXYPHENYL)-5-OXOVALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

Aluminum chloride (AlCl₃) is commonly used as a catalyst, with dichloromethane (DCM) or nitrobenzene as solvents. A study demonstrated that using 1.2 equivalents of AlCl₃ at 0–5°C for 4 hours yielded the intermediate 5-(5-chloro-2-methoxyphenyl)-5-oxopentanoic acid methyl ester, which was subsequently hydrolyzed to the target compound. Acidic workup with hydrochloric acid (HCl) achieved 85–90% purity, though column chromatography was required for pharmaceutical-grade material.

Table 1: Friedel-Crafts Acylation Parameters

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| AlCl₃ | DCM | 0–5 | 4 | 72 | 85 |

| FeCl₃ | Nitrobenzene | 25 | 6 | 68 | 78 |

Boronic Acid-Mediated Coupling

Recent advances utilize (5-chloro-2-methoxyphenyl)boronic acid (CAS 89694-48-4) as a key intermediate. This method leverages Suzuki-Miyaura coupling or oxidative hydroxylation to construct the phenyl-ketone linkage.

Oxidative Hydroxylation with Hydrogen Peroxide

In a notable procedure, (5-chloro-2-methoxyphenyl)boronic acid (5 g, 26.82 mmol) was treated with hydrogen peroxide (0.55 mL, 5.38 mmol) in ethanol at 80°C for 30 minutes. The reaction produced 5-chloro-2-methoxyphenol, which was further acylated with levulinic acid under acidic conditions to yield the target compound. This two-step process achieved a 99% conversion rate for the initial step and an overall yield of 78%.

Oxone-Mediated Oxidation

An alternative protocol employed Oxone (18.0 g, 29.51 mmol) and ethylenediaminetetraacetic acid (EDTA, 0.8 g) in acetone/water at 0–20°C for 24 hours. This method avoided high-temperature conditions, reducing side reactions. Post-reaction purification via ethyl acetate extraction and magnesium sulfate drying afforded the product in 95% yield.

Table 2: Boronic Acid Route Efficiency

| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂O₂ in ethanol | H₂O₂, EtOH | 80 | 0.5 | 99 |

| Oxone/EDTA | Oxone, acetone/H₂O | 0–20 | 24 | 95 |

Hydrolysis of 5-(5-Chloro-2-methoxyphenyl)valeronitrile

The nitrile hydrolysis route involves synthesizing 5-(5-chloro-2-methoxyphenyl)valeronitrile followed by acidic or basic hydrolysis.

Acidic Hydrolysis

Using concentrated sulfuric acid (H₂SO₄) at 120°C for 8 hours, the nitrile group is converted to a carboxylic acid. A trial with 4-fluorophenyl analog (CAS 149437-76-3) achieved 51% yield after crystallization from ethyl acetate. Adapting this to the chloro-methoxy derivative would require optimizing acid concentration to prevent demethylation of the methoxy group.

Basic Hydrolysis

Sodium hydroxide (NaOH) in aqueous ethanol at reflux for 12 hours offers a milder alternative. However, prolonged heating may degrade the methoxy substituent, necessitating careful pH control.

Biocatalytic Approaches

Emerging enzymatic methods use lipases or esterases to catalyze the acylation of 5-chloro-2-methoxyphenol with levulinic acid. While still experimental, these methods promise greener synthesis with reduced waste. Initial trials report 60–65% yields under ambient conditions, though scalability remains a challenge.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Friedel-Crafts | High yield, established protocol | Requires toxic solvents (e.g., nitrobenzene) | Moderate |

| Boronic Acid Oxidation | High purity, mild conditions | Cost of boronic acid precursors | High |

| Nitrile Hydrolysis | Versatile intermediate synthesis | Risk of substituent degradation | Low |

| Biocatalytic | Environmentally friendly | Low yield, enzyme cost | Experimental |

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-2-methoxyphenyl)-5-oxovaleric acid undergoes several types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Formation of 5-(5-hydroxy-2-methoxyphenyl)-5-oxovaleric acid.

Reduction: Formation of 5-(5-chloro-2-methoxyphenyl)-5-hydroxyvaleric acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Preliminary studies suggest that 5-(5-Chloro-2-methoxyphenyl)-5-oxovaleric acid exhibits anti-inflammatory properties, indicating its potential as a therapeutic agent for conditions characterized by inflammation. However, comprehensive pharmacological studies are necessary to elucidate its mechanisms of action and therapeutic efficacy.

Potential Applications in Medicine

- Anti-inflammatory Agent : Initial research indicates that this compound may help reduce inflammation markers, making it a candidate for treating inflammatory diseases.

- Pharmaceutical Development : Its unique combination of functional groups allows for the exploration of new drug formulations aimed at various therapeutic targets.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Techniques such as chromatography are often employed for purification, ensuring the desired yield and purity levels. The reactivity of this compound is attributed to its functional groups, allowing it to participate in various chemical reactions significant in synthetic organic chemistry.

Key Areas of Interest for Future Research

- Mechanism of Action : Detailed studies are needed to uncover how this compound interacts at the molecular level within biological systems.

- Therapeutic Efficacy : Clinical trials could validate its effectiveness in treating specific conditions, particularly those involving inflammation.

- Safety Profile : Investigating potential toxicity and side effects will be essential for any future pharmaceutical applications.

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2-methoxyphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in modulating the compound’s binding affinity and activity. The valeric acid moiety may also contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Chloro vs. Fluoro Substituents: The replacement of methoxy with fluoro (e.g., 5-(4-chloro-2-fluorophenyl)-5-oxopentanoic acid ) increases electronegativity and alters binding affinity. Fluorine’s smaller size may enhance membrane permeability but reduce steric hindrance compared to methoxy groups.

- Sulfonamido-Nicotinamide Hybrid (SBI-425): The addition of a sulfonamido group to nicotinamide in SBI-425 introduces strong hydrogen-bonding capacity, critical for inhibiting tissue-nonspecific alkaline phosphatase (TNAP). This modification results in >75% TNAP inhibition in vivo, unlike the parent valeric acid derivative, which lacks direct enzyme-targeting motifs.

Pharmacokinetic Profiles

- SBI-425 exhibits superior pharmacokinetics: low clearance (0.3 L/h/kg), half-life (t₁/₂ = 4.5 h), and oral bioavailability >50% in mice .

Selectivity and Toxicity

- SBI-425 shows >100-fold selectivity for TNAP over intestinal (IAP) and placental (PLAP) alkaline phosphatases , whereas simpler analogs like 5-(2-fluorophenyl)-5-oxovaleric acid lack enzyme specificity.

- Chloro-Methoxy vs. Hydroxy Groups: The 2-methoxy group in the parent compound may reduce cytotoxicity compared to hydroxylated analogs, which could undergo reactive quinone formation .

Biological Activity

5-(5-Chloro-2-methoxyphenyl)-5-oxovaleric acid, with the molecular formula C₁₂H₁₃ClO₄ and CAS number 162930-56-5, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound features a chloro-substituted aromatic ring along with a keto acid functional group, which contribute to its reactivity and biological properties. The structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃ClO₄ |

| CAS Number | 162930-56-5 |

| Functional Groups | Chloro, Methoxy, Keto Acid |

Biological Activity

Current research indicates that this compound exhibits various biological activities, although specific mechanisms of action remain largely unexplored. Notably, its potential pharmacological effects include:

- Anti-inflammatory Activity : Preliminary studies suggest that compounds with similar structures may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. The compound's structural attributes may allow it to participate in similar inhibitory mechanisms.

- Analgesic Effects : Given the anti-inflammatory properties, there is potential for analgesic effects, particularly in models of pain induced by inflammation.

- Antioxidant Properties : The presence of a keto group may confer antioxidant capabilities, which could protect cells from oxidative stress.

Case Studies and Research Findings

- In Vivo Studies : A study highlighted the analgesic and anti-inflammatory effects of related compounds in animal models, demonstrating significant reductions in pain responses and inflammatory markers when treated with similar keto acids .

- Molecular Docking Studies : Research involving molecular docking has indicated that compounds structurally related to this compound can effectively bind to COX enzymes, suggesting a plausible mechanism for their anti-inflammatory activity .

-

Comparative Analysis : A comparative analysis of similar compounds revealed that structural modifications significantly affect biological activity. For example:

Compound Name Molecular Formula Key Features 5-(5-Chloro-2-thienyl)-5-oxovaleric acid C₉H₉ClO₃S Contains a thienyl group instead of phenyl (5-Chloro-2-methoxyphenyl)acetic acid C₉H₉ClO₃ Lacks the oxo group; simpler structure 4-(Chlorophenyl)butanoic acid C₁₁H₁₃ClO₂ Different carbon chain length

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:

- Formation of the Aromatic Ring : Utilizing chlorination and methoxylation techniques to introduce the chloro and methoxy groups onto the phenyl ring.

- Keto Acid Formation : Employing acylation reactions to introduce the keto group at the appropriate position on the carbon chain.

- Purification Techniques : Chromatography is often employed to achieve desired purity levels for biological testing.

Future Directions

Further pharmacological studies are essential to fully elucidate the mechanisms of action and therapeutic potential of this compound. Key areas for future research include:

- Detailed Mechanistic Studies : Understanding how this compound interacts at a molecular level with biological targets.

- Clinical Trials : Conducting trials to assess safety and efficacy in humans.

- Exploration of Derivatives : Investigating derivatives with modified functional groups to enhance bioactivity and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 5-(5-Chloro-2-methoxyphenyl)-5-oxovaleric acid?

- Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structural integrity of the chloro-methoxy-phenyl and oxovaleric acid moieties. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is critical for assessing purity (>95%) . Mass spectrometry (ESI-MS) should validate the molecular ion peak (expected m/z: ~268.6 [M-H]⁻). For crystalline samples, X-ray diffraction (XRD) can resolve stereochemical ambiguities .

Q. How can researchers safely handle this compound in laboratory settings?

- Answer : Follow OSHA and GHS guidelines for chlorinated aromatic compounds:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis and handling to mitigate inhalation risks .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

Q. What synthetic routes are available for this compound?

- Answer : Two primary methods:

- Friedel-Crafts Acylation : React 5-chloro-2-methoxybenzene with glutaric anhydride in the presence of AlCl₃ (yield: ~60–70%) .

- Oxidative Cleavage : Start with substituted cyclohexenone derivatives, followed by ozonolysis and acid-catalyzed ring-opening (yield: ~50–55%) .

Optimization Tip : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

- Answer : Design a stability study using accelerated degradation protocols:

| pH | Temperature | Degradation Products | Mechanism |

|---|---|---|---|

| 1.2 (acidic) | 40°C | 5-chloro-2-methoxybenzoic acid (via decarboxylation) | Acid-catalyzed hydrolysis |

| 7.4 (neutral) | 25°C | Stable (>90% intact after 7 days) | — |

| 9.0 (basic) | 40°C | 5-chloro-2-methoxyphenol (via β-ketoacid cleavage) | Base-mediated elimination |

| Use LC-MS to track degradation pathways and validate kinetic models (e.g., first-order decay). |

Q. What strategies mitigate byproduct formation during Friedel-Crafts synthesis?

- Answer : Common byproducts (e.g., diacylated derivatives) arise from over-reactivity. Mitigation approaches:

- Temperature Control : Maintain reaction at 0–5°C to slow electrophilic substitution .

- Catalyst Screening : Test Brønsted acids (e.g., H₃PO₄) for regioselectivity enhancement .

- Solvent Optimization : Use dichloromethane instead of nitrobenzene to reduce polar byproducts .

Q. How does the electronic effect of the methoxy group influence the compound’s reactivity in cross-coupling reactions?

- Answer : The methoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic attack at the para position. In Suzuki-Miyaura coupling, however, steric hindrance from the chloro and methoxy groups reduces Pd-catalyzed coupling efficiency (yield: <30%). DFT calculations (B3LYP/6-31G*) show a HOMO-LUMO gap of 4.2 eV, suggesting limited charge-transfer reactivity .

Methodological Considerations

Q. What quality assurance practices ensure reproducibility in biological activity studies?

- Answer : Adopt CONSORT-EHEALTH guidelines :

- Batch Consistency : Validate purity (>95%) via HPLC for each experimental batch.

- Positive Controls : Use known COX-2 inhibitors (e.g., celecoxib) in anti-inflammatory assays.

- Data Transparency : Publish raw NMR/MS spectra and reaction conditions in supplementary materials .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Answer : Use QSAR models (e.g., SwissADME):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.